molecular formula C8H6FNO B069828 2-Fluoro-5-methylphenyl isocyanate CAS No. 190774-50-6

2-Fluoro-5-methylphenyl isocyanate

Cat. No. B069828
M. Wt: 151.14 g/mol
InChI Key: GLSUJZPVKMKUPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Fluoro-5-methylphenyl isocyanate can be synthesized through several chemical routes, involving the reaction of corresponding amines with phosgenation agents or by the displacement of nitro-activated aromatic fluorine atoms. For example, Hashimoto et al. (2004) discussed the synthesis of rigid tetracyclic compounds via an intermediate containing an aromatic nitro-activated fluorine atom, highlighting the role of fluorine as a leaving group in forming complex structures (Hashimoto et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methylphenyl isocyanate and related compounds can be analyzed through X-ray crystallography and other spectroscopic methods. For instance, Li et al. (2008) synthesized a compound by reacting 5-(4-fluorophenyl)-2-furanmethanol with 2,6-difluorobenzoylisocyanate, offering insights into the complex molecular interactions and the formation of hydrogen bonds (Li et al., 2008).

Chemical Reactions and Properties

2-Fluoro-5-methylphenyl isocyanate undergoes various chemical reactions, leveraging its isocyanate group. These reactions are essential for creating polymers, pharmaceuticals, and other organic compounds. For instance, Mallakpour & Taghavi (2008) discussed the microwave-assisted synthesis of novel optically active polyamides derived from different diisocyanates, showcasing the versatility of isocyanate reactions (Mallakpour & Taghavi, 2008).

Scientific Research Applications

  • Isocyanates, including compounds like 2-Fluoro-5-methylphenyl isocyanate, are important in the synthesis of polyurethanes. They react with urethanes under certain conditions to form allophanates, which are significant in the stability and degradation of polymers (Lapprand et al., 2005).

  • In pharmaceutical research, fluorine-containing compounds, including those derived from fluoro-substituted phenyl isocyanates, have been synthesized and shown to possess fungicidal activities. These compounds are significant in the development of new fungicides (Ren et al., 2007).

  • Aromatic isocyanates, like 2-Fluoro-5-methylphenyl isocyanate, have applications in improving the performance of lithium-ion batteries. They aid in reducing initial irreversible capacities and enhancing cycleability, marking an important development in battery technology (Zhang, 2006).

  • Compounds similar to 2-Fluoro-5-methylphenyl isocyanate have been used in the synthesis of antitumor agents. These compounds inhibit the proliferation of certain cancer cell lines, contributing to the development of new cancer therapies (Hao et al., 2017).

  • In the realm of narcotics research, derivatives of fluorine-activated phenyl isocyanates have been synthesized for studying receptor-mediated phenomena, contributing to our understanding of opioid receptors (Hashimoto et al., 2004).

Safety And Hazards

2-Fluoro-5-methylphenyl isocyanate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

The future directions of 2-Fluoro-5-methylphenyl isocyanate are not explicitly mentioned in the search results .

properties

IUPAC Name

1-fluoro-2-isocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSUJZPVKMKUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369875
Record name 2-Fluoro-5-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylphenyl isocyanate

CAS RN

190774-50-6
Record name 2-Fluoro-5-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CM Aurigemma, WP Farrell, JR Elleraas, M Przybyciel - 2016 - hplc.eu
… Louis, MO, USA): 4-fluoro-3-methylphenyl isocyanate, 2-fluoro-5-methylphenyl isocyanate, 4-fluoro-3-(trifluoromethyl) benzoyl chloride and 3,4-difluorobenzoyl chloride. These …
Number of citations: 11 hplc.eu
CM Aurigemma, WP Farrell, JR Elleraas, M Przybyciel - envirotech-online.com
… Louis, MO, USA): 4-fluoro-3methylphenyl isocyanate, 2-fluoro-5-methylphenyl isocyanate, 4-fluoro-3-(trifluoromethyl) benzoyl chloride and 3,4-difluorobenzoyl chloride. These …
Number of citations: 2 www.envirotech-online.com
RD Jadhav, KS Kadam, S Kandre, T Guha… - European journal of …, 2012 - Elsevier
… Prepared as described above in the general procedure using 2-fluoro-5-methylphenyl isocyanate (83 mg, 0.55 mmol, 1.1 equiv) as the substituted isocyanate to afford the title …
Number of citations: 59 www.sciencedirect.com
Z Ji, AA Ahmed, DH Albert, JJ Bouska… - Journal of medicinal …, 2008 - ACS Publications
… A solution of compound 8 (45 mg, 0.2 mol) in CH 2 Cl 2 (2 mL) was cooled to 0 C, and then 2-fluoro-5-methylphenyl isocyanate (30 mg, 0.2 mmol) was added dropwise. The mixture was …
Number of citations: 39 pubs.acs.org
Q Chen, Z Chen, F Li, H Zha, W He, F Jiang… - European Journal of …, 2023 - Elsevier
… 3- or 4-aminobenzenethiol underwent amide condensation and nucleophilic addition with 2-fluoro-5-methylbenzoic acid or 2-fluoro-5-methylphenyl isocyanate to give intermediates 54a…
Number of citations: 3 www.sciencedirect.com
Y Dai, Y Guo, RR Frey, Z Ji, ML Curtin… - Journal of medicinal …, 2005 - ACS Publications
A series of novel thienopyrimidine-based receptor tyrosine kinase inhibitors has been discovered. Investigation of structure−activity relationships at the 5- and 6-positions of the …
Number of citations: 221 pubs.acs.org
K Haddley - Drugs of the Future, 2010 - access.portico.org
Angiogenesis is the physiological process by which capillary growth occurs from an existing vascular network and ensures that tissues receive sufficient vascularization during …
Number of citations: 2 access.portico.org

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